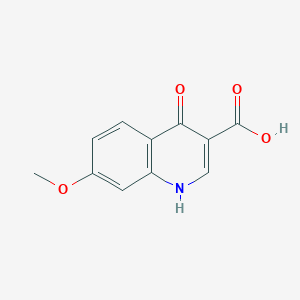

4-Hydroxy-7-methoxyquinoline-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86135. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-methoxy-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-16-6-2-3-7-9(4-6)12-5-8(10(7)13)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QROPNBKULZRDMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80292865 | |

| Record name | 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28027-17-0 | |

| Record name | 4-Hydroxy-7-methoxy-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28027-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 86135 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028027170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 28027-17-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-7-methoxyquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 4-hydroxy-7-methoxyquinoline-3-carboxylic acid, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. This document details the necessary starting materials, experimental protocols, and reaction pathways, presenting quantitative data in a clear, tabular format for ease of comparison.

Introduction

This compound and its derivatives are important intermediates in the synthesis of a variety of biologically active compounds. The quinoline core is a privileged structure in pharmacology, found in numerous antibacterial, antimalarial, and anticancer agents. The specific functionalization at the 3, 4, and 7-positions of the quinoline ring in the target molecule makes it a versatile building block for further chemical elaboration. The most established and widely utilized method for the synthesis of this class of compounds is the Gould-Jacobs reaction.

Primary Synthetic Pathway: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust and versatile method for the preparation of 4-hydroxyquinoline derivatives.[1] The synthesis of this compound via this pathway proceeds in three main stages:

-

Condensation: Reaction of an appropriately substituted aniline with a malonic ester derivative.

-

Thermal Cyclization: Intramolecular cyclization of the condensation product at high temperatures.

-

Saponification: Hydrolysis of the resulting ester to the final carboxylic acid.

The primary starting materials for this synthesis are m-anisidine (3-methoxyaniline) and diethyl ethoxymethylenemalonate (EMME) . The methoxy group at the meta position of the aniline directs the cyclization to form the desired 7-methoxyquinoline isomer.[1]

Reaction Pathway

The overall synthetic pathway is illustrated below.

Experimental Protocols

The following sections provide detailed methodologies for each key step in the synthesis.

Step 1: Condensation of m-Anisidine and EMME

Objective: To synthesize the intermediate, diethyl (3-methoxyanilino)methylenemalonate.

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine m-anisidine (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).[2]

-

Heat the mixture with stirring at 100-130°C for 1-2 hours.[2] The reaction progress can be monitored by the evolution of ethanol.

-

After the reaction is complete (as determined by TLC or disappearance of the starting aniline), remove the ethanol byproduct under reduced pressure.

-

The resulting crude anilidomethylenemalonate intermediate is typically a viscous oil or a low-melting solid and can often be used in the next step without further purification.

Step 2: Thermal Cyclization

Objective: To form the quinoline ring system, yielding ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate.

Protocol:

-

Dissolve the crude diethyl (3-methoxyanilino)methylenemalonate from the previous step in a high-boiling inert solvent, such as diphenyl ether or Dowtherm A (typically 5-10 mL per gram of intermediate).

-

Heat the solution to a vigorous reflux (approximately 250°C) for 30-60 minutes in a flask equipped with a reflux condenser.[3]

-

Monitor the reaction by TLC until the intermediate is consumed.

-

Cool the reaction mixture to room temperature. The product, ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate, should precipitate from the solution.

-

Collect the solid product by filtration and wash it with a non-polar solvent like hexane or cyclohexane to remove the high-boiling solvent.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Step 3: Saponification

Objective: To hydrolyze the ethyl ester to the final this compound.

Protocol:

-

Suspend the dried ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10% w/v or 2N).[2]

-

Heat the mixture to reflux with stirring for 1-2 hours, or until the hydrolysis is complete (monitored by TLC, observing the disappearance of the ester).[2]

-

Cool the reaction mixture to room temperature. If any unreacted starting material is present, it can be removed by filtration.

-

Carefully acidify the clear filtrate with a strong acid, such as concentrated hydrochloric acid or 2N HCl, until the pH is approximately 4.[2]

-

The desired carboxylic acid will precipitate as a solid.

-

Collect the product by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.

Quantitative Data Summary

The following tables summarize the typical reaction conditions and expected outcomes for the synthesis.

| Step | Reagents | Solvent | Temperature (°C) | Time (hours) | Yield |

| Condensation | m-Anisidine, Diethyl ethoxymethylenemalonate | None | 100-130 | 1-2 | High (often quantitative and used directly) |

| Thermal Cyclization | Diethyl (3-methoxyanilino)methylenemalonate | Diphenyl ether or Dowtherm A | ~250 | 0.5-1 | Moderate to Good |

| Saponification | Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate, NaOH | Water/Ethanol | Reflux (~100) | 1-2 | High (often >90%) |

Alternative Starting Materials and Methods

While the Gould-Jacobs reaction with m-anisidine and EMME is the most direct route, variations exist.

A patented process describes a similar synthesis of the non-carboxylated 4-hydroxy-7-methoxyquinoline.[4] This method utilizes trimethyl orthoformate and isopropylidene malonate (Meldrum's acid) to form an intermediate that then reacts with an aniline derivative. The subsequent cyclization is also carried out in diphenyl ether at high temperatures.[4] This suggests that other activated malonic acid derivatives can be employed in the initial condensation step.

Furthermore, modern adaptations of the Gould-Jacobs reaction utilize microwave irradiation for the cyclization step.[5] This technique can significantly reduce reaction times from hours to minutes and, in some cases, improve yields by minimizing product degradation from prolonged exposure to high temperatures.[5]

Workflow and Logic Diagram

The overall experimental workflow can be visualized as follows:

This guide provides a foundational understanding of the synthesis of this compound. Researchers should always consult original literature and perform appropriate safety assessments before conducting any chemical synthesis.

References

Chemical properties of 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid

An In-depth Technical Guide to the Chemical Properties of 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid

This technical guide provides a comprehensive overview of the chemical properties of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its synthesis, spectroscopic profile, and known reactivity, with a focus on providing actionable data and experimental context for research and development applications.

Chemical Structure and Properties

This compound, also known by its IUPAC name 7-methoxy-4-oxo-1H-quinoline-3-carboxylic acid, is a quinolone derivative with the molecular formula C₁₁H₉NO₄ and a molecular weight of 219.19 g/mol .[1] The presence of both a carboxylic acid and a hydroxyl group, along with the methoxy substituent on the quinoline core, imparts specific chemical characteristics that are crucial for its biological activity and potential therapeutic applications.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₁₁H₉NO₄ |

| Molecular Weight | 219.19 g/mol |

| IUPAC Name | 7-methoxy-4-oxo-1H-quinoline-3-carboxylic acid |

| CAS Number | 28027-17-0 |

| Appearance | Solid (predicted) |

| XLogP3-AA | 1.8 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

Synthesis

The primary synthetic route to this compound is the Gould-Jacobs reaction .[2] This method involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization to form the quinoline ring system. Subsequent hydrolysis of the resulting ester yields the target carboxylic acid.

Experimental Protocol: Gould-Jacobs Synthesis of this compound

This protocol is a representative procedure based on the established Gould-Jacobs reaction methodology.[2][3]

Step 1: Condensation of 3-methoxyaniline with Diethyl Ethoxymethylenemalonate (DEEM)

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methoxyaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Heat the mixture at 120-130°C for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC) to follow the disappearance of the aniline starting material.

-

After the reaction is complete, allow the mixture to cool to room temperature. The intermediate, diethyl 2-((3-methoxyphenyl)amino)methylenemalonate, can be purified by vacuum distillation or used directly in the next step.

Step 2: Thermal Cyclization

-

The crude or purified intermediate from Step 1 is added to a high-boiling point solvent, such as diphenyl ether or Dowtherm A.

-

The mixture is heated to approximately 250°C for 30-60 minutes to effect cyclization. The progress of the reaction should be monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the product, ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate, will precipitate. The solid is collected by filtration and washed with a non-polar solvent like hexane to remove the high-boiling solvent.

Step 3: Hydrolysis to this compound

-

The crude ethyl ester from Step 2 is suspended in a 10% aqueous solution of sodium hydroxide.

-

The mixture is heated to reflux for 2-4 hours until the ester is fully hydrolyzed. TLC can be used to monitor the disappearance of the starting material.

-

After cooling, the solution is acidified with a concentrated acid (e.g., HCl) to a pH of approximately 2-3.

-

The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum.

Synthesis Workflow Diagram

Caption: Gould-Jacobs synthesis of this compound.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons on the quinoline ring, a singlet for the proton at position 2, a singlet for the methoxy group protons, and broad signals for the hydroxyl and carboxylic acid protons. |

| ¹³C NMR | Signals corresponding to the nine carbons of the quinoline ring system, the methoxy carbon, and the carboxylic acid carbon. |

| FTIR (cm⁻¹) | Broad O-H stretch (carboxylic acid and phenol) around 3300-2500, C=O stretch (carboxylic acid and quinolone) around 1720-1650, C-O stretches, and aromatic C-H and C=C bands.[1][4] |

| Mass Spec. | A molecular ion peak (M+) at m/z 219, with fragmentation patterns corresponding to the loss of H₂O, CO, and COOH.[5][6] |

Reactivity and Potential Biological Significance

The chemical reactivity of this compound is dictated by its functional groups. The carboxylic acid can undergo esterification and amidation reactions. The 4-hydroxyl group exhibits tautomerism, existing in equilibrium with the 4-quinolone form.[7] This tautomerism can influence its reactivity and biological interactions.

The 4-quinolone-3-carboxylic acid scaffold is a well-established pharmacophore found in numerous antibacterial agents.[8] These compounds often exert their effect by targeting bacterial DNA gyrase and topoisomerase IV. While the specific biological activity and signaling pathways of this compound are not extensively documented, derivatives of the 4-hydroxyquinoline class have shown a broad range of biological activities, including anticancer, anti-HIV, and cannabinoid receptor modulation.[8][9]

Potential Signaling Pathway Involvement

Given the established activities of related quinolone compounds, it is plausible that this compound or its derivatives could interact with pathways related to cell proliferation and survival. The diagram below illustrates a generalized signaling pathway that is often targeted by anticancer agents, which could be a starting point for investigating the mechanism of action of this compound.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion

This compound is a versatile heterocyclic compound with a well-defined synthetic route and a range of potential biological activities. This guide provides a foundational understanding of its chemical properties to support further research and development in medicinal chemistry and related fields. Future investigations should focus on obtaining detailed, experimentally verified spectroscopic data and exploring its specific biological targets and mechanisms of action to unlock its full therapeutic potential.

References

- 1. This compound | C11H9NO4 | CID 257714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. ablelab.eu [ablelab.eu]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 8. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigations on the 4-Quinolone-3-carboxylic Acid Motif. 7. Synthesis and Pharmacological Evaluation of 4-Quinolone-3-carboxamides and 4-Hydroxy-2-quinolone-3-carboxamides as High Affinity Cannabinoid Receptor 2 (CB2R) Ligands with Improved Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and drug discovery. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented by experimental protocols and a diagrammatic representation of a key synthetic pathway.

Spectroscopic Data Analysis

The structural integrity and purity of this compound (C₁₁H₉NO₄, Molar Mass: 219.19 g/mol ) are confirmed through a multi-faceted spectroscopic approach.[1] The following sections summarize the key findings from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum reveals the electronic environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The spectrum of this compound was obtained using a KBr wafer technique.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| 1760-1690 | Strong | C=O stretch (Carboxylic acid) |

| 1620-1580 | Medium | C=C and C=N ring stretching (Quinoline) |

| 1500-1400 | Medium | Aromatic ring skeletal vibrations |

| 1320-1210 | Strong | C-O stretch (Carboxylic acid and Methoxy) |

| 700-650 | Weak | C-S stretch (if applicable) |

Note: The values presented are typical ranges for the assigned functional groups and may vary slightly in the actual spectrum.[2][3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its structural confirmation.

| m/z | Relative Intensity (%) | Assignment |

| 219 | Data not available | [M]⁺ (Molecular ion) |

| Data not available | Fragment ions |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A general procedure for acquiring ¹H and ¹³C NMR spectra of quinoline derivatives is as follows:

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Instrumentation: Spectra are recorded on an NMR spectrometer, such as a Varian CFT-20.[1]

-

¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain a singlet for each unique carbon atom.

-

Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation, phasing, and baseline correction to generate the final spectrum.

IR Spectroscopy

The following protocol is a standard method for obtaining an IR spectrum of a solid sample:

-

Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr). The mixture is then compressed under high pressure to form a transparent pellet (KBr wafer).[1]

-

Instrumentation: The KBr pellet is placed in the sample holder of an FTIR spectrometer.

-

Data Acquisition: The spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Mass Spectrometry

A general procedure for obtaining a mass spectrum using Electrospray Ionization (ESI) is as follows:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: The solution is introduced into the ESI source of a mass spectrometer.

-

Ionization: A high voltage is applied to the liquid to create a fine aerosol. The solvent evaporates from the charged droplets, leading to the formation of gas-phase ions.

-

Data Acquisition: The ions are then guided into the mass analyzer, and their mass-to-charge ratio is detected.

Synthetic Pathway Overview

4-Hydroxyquinoline derivatives are often synthesized through cyclization reactions. A common precursor for the quinoline ring system is an appropriately substituted aniline. The following diagram illustrates a generalized synthetic workflow for obtaining a 4-hydroxyquinoline-3-carboxylic acid derivative.

Caption: Generalized synthetic workflow for 4-hydroxyquinoline-3-carboxylic acid derivatives.

Biological Context and Significance

Quinolone-3-carboxylic acid derivatives are a well-established class of compounds with a broad range of biological activities, most notably as antibacterial agents that target bacterial DNA gyrase and topoisomerase IV.[5] Furthermore, specific derivatives of 4-quinolone-3-carboxamide have been identified as potent and selective ligands for the cannabinoid type-2 receptor (CB2R), suggesting their potential in immunomodulatory therapies.[6] The 4-hydroxy-2-quinolone scaffold, a related structure, has also yielded high-affinity CB2R ligands.[6] The exploration of compounds like this compound is therefore of significant interest in the development of new therapeutic agents.

References

- 1. This compound | C11H9NO4 | CID 257714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. echemi.com [echemi.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigations on the 4-Quinolone-3-carboxylic Acid Motif. 7. Synthesis and Pharmacological Evaluation of 4-Quinolone-3-carboxamides and 4-Hydroxy-2-quinolone-3-carboxamides as High Affinity Cannabinoid Receptor 2 (CB2R) Ligands with Improved Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure of 4-Hydroxy-7-methoxyquinoline-3-carboxylic Acid: A Technical Overview and Guide to Characterization

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the structural and synthetic aspects of 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid. While a specific single-crystal X-ray diffraction study for this exact compound is not publicly available in crystallographic databases at the time of this writing, this document outlines the known synthetic pathways and presents crystallographic data from closely related quinoline carboxylic acid structures to offer valuable insights into its expected solid-state properties. The guide also details generalized experimental protocols for its synthesis and crystallographic analysis.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. The title compound, this compound, possesses a key pharmacophore, and understanding its three-dimensional structure is crucial for rational drug design and structure-activity relationship (SAR) studies. This guide serves as a resource for researchers engaged in the synthesis, characterization, and application of this and related molecules.

Synthesis of this compound and its Derivatives

The synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives typically involves cyclization reactions. One common approach is the Gould-Jacobs reaction, which utilizes anilines and diethyl ethoxymethylenemalonate or related reagents to construct the quinoline core. For the title compound, a substituted aniline, such as 3-methoxyaniline, would be a logical starting material.

A patented method for a related synthesis involves the following general steps:

-

Reaction of a substituted aniline with a malonic acid derivative to form an intermediate.

-

Cyclization of the intermediate at high temperature to form the 4-hydroxyquinoline ring system.

-

Hydrolysis of an ester group, if present, to yield the final carboxylic acid.

For instance, a new synthesis process for 4-hydroxy-7-methoxyquinoline has been disclosed, which involves the reaction of trimethyl orthoformate and isopropylidene malonate, followed by reaction with 3,4-dimethoxyaniline and subsequent cyclization[1]. While this patent describes the synthesis of the parent quinoline, adaptation of this method for the carboxylic acid derivative is conceivable.

Representative Crystallographic Data of Related Quinoline Carboxylic Acids

To provide a framework for understanding the potential crystal structure of this compound, the following tables summarize the crystallographic data for quinoline-2-carboxylic acid and quinoline-4-carboxylic acid. These compounds share the fundamental quinoline carboxylic acid scaffold and offer insights into potential crystal packing, hydrogen bonding motifs, and molecular geometry.

Table 1: Crystallographic Data for Quinoline-2-carboxylic Acid

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 9.724(1) |

| b (Å) | 5.937(1) |

| c (Å) | 27.545(2) |

| β (°) | 90.15(1) |

| Z | 4 |

| Data sourced from a representative study on quinoline-2-carboxylic acid.[2] |

Table 2: Crystallographic Data for Quinoline-4-carboxylic Acid

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.6299(8) |

| b (Å) | 7.5234(9) |

| c (Å) | 13.6917(8) |

| β (°) | 93.280(7) |

| Z | 4 |

| Data sourced from a representative study on quinoline-4-carboxylic acid. |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and single-crystal X-ray diffraction analysis of a quinoline carboxylic acid derivative, based on established methodologies.

Synthesis Protocol: Gould-Jacobs Reaction

-

Condensation: A mixture of 3-methoxyaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 100-120 °C for 1-2 hours. The ethanol formed during the reaction is removed by distillation.

-

Cyclization: The resulting intermediate is added to a high-boiling point solvent, such as diphenyl ether, and heated to approximately 250 °C for 30-60 minutes.

-

Hydrolysis and Work-up: After cooling, the reaction mixture is treated with a suitable solvent like hexane to precipitate the ethyl ester of the product. The solid is collected by filtration. The ester is then hydrolyzed to the carboxylic acid by refluxing with an aqueous solution of sodium hydroxide.

-

Purification: The reaction mixture is cooled and acidified with an acid like hydrochloric acid to precipitate the crude this compound. The product is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol or a dimethylformamide/water mixture.

Single-Crystal X-ray Diffraction Protocol

-

Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, or dimethylformamide).

-

Data Collection: A selected single crystal is mounted on a goniometer head of a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Diffraction data are collected by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and structural characterization of quinoline carboxylic acids and a representative molecular structure.

Caption: General workflow for the synthesis and crystallographic analysis of quinoline carboxylic acids.

Caption: Key structural features of this compound.

References

An In-depth Technical Guide on the Solubility of 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid in Organic Solvents

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the solubility of 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid. A comprehensive search of scientific literature and chemical databases for quantitative solubility data of this specific compound in various organic solvents has been conducted.

I. Quantitative Solubility Data

A thorough literature search did not yield specific quantitative solubility data for this compound in common organic solvents. Chemical databases such as PubChem provide general physical and chemical properties but do not contain experimental solubility values in organic solvents[1].

Given the absence of specific data, this guide provides a generalized experimental protocol for determining the solubility of a compound like this compound. This protocol is based on established methods for solubility determination of quinoline derivatives and other organic compounds.[2][3][4]

II. Generalized Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the equilibrium solubility of a solid compound in an organic solvent, often referred to as the shake-flask method.[5][6]

Objective: To determine the concentration of a saturated solution of a solute in a specific solvent at a given temperature.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), etc.)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a stock solution of the compound in the chosen solvent at a known concentration.

-

Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Analyze these standards using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry) to generate a calibration curve of instrument response versus concentration.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of the solid compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure a saturated solution.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the solution to reach equilibrium.[2][3]

-

-

Sample Processing:

-

After the equilibration period, remove the vials and allow the undissolved solid to settle.

-

Centrifuge the vials to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the supernatant through a syringe filter to remove any remaining particulate matter.[2]

-

-

Quantification:

-

Dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the previously established calibration curve.

-

Analyze the diluted sample using the same analytical method used for the calibration standards.

-

Determine the concentration of the compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

The resulting value is the solubility of the compound in the specific organic solvent at the tested temperature, typically expressed in units such as mg/mL or mol/L.

-

III. Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of compound solubility.

A generalized workflow for the experimental determination of compound solubility.

References

- 1. This compound | C11H9NO4 | CID 257714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmatutor.org [pharmatutor.org]

- 6. solubility experimental methods.pptx [slideshare.net]

The Diverse Biological Landscape of Quinoline-3-Carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its varied derivatives, quinoline-3-carboxylic acids have emerged as a particularly fruitful area of research, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the potential biological activities of these derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of the underlying molecular mechanisms and pathways.

Anticancer Activity

Quinoline-3-carboxylic acid derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell growth and survival.

Quantitative Anticancer Activity Data

The antiproliferative activity of various quinoline-3-carboxylic acid derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A selection of these findings is summarized in the table below.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2,4-disubstituted quinoline-3-carboxylic acid (Compound 2f) | MCF-7 (Breast) | Micromolar range | [1] |

| 2,4-disubstituted quinoline-3-carboxylic acid (Compound 2l) | K562 (Leukemia) | Micromolar range | [1] |

| Kynurenic acid (hydrate) | MCF-7 (Breast) | Not specified | [2] |

| Quinoline-3-carboxylic acid | MCF-7 (Breast) | Not specified | [2] |

| 1,2-dihydro-2-oxo-4-quinoline carboxylic acids | MCF-7 (Breast) | Not specified | [2] |

| Quinolone derivative 7c | MCF-7 (Breast) | 1.73 ± 0.27 µg/mL | [3] |

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A key mechanism through which some quinoline derivatives exert their anticancer effects is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis, and its dysregulation is a hallmark of many cancers. By inhibiting components of this pathway, quinoline-3-carboxylic acid derivatives can effectively arrest cancer cell progression.

Antimicrobial Activity

Quinoline-3-carboxylic acid derivatives, particularly the fluoroquinolones, are well-established antibacterial agents. Their activity extends to a broad spectrum of Gram-positive and Gram-negative bacteria. Furthermore, certain derivatives have also shown promising antifungal activity.

Quantitative Antibacterial and Antifungal Activity Data

The minimum inhibitory concentration (MIC) is a standard measure of the in vitro effectiveness of an antimicrobial agent. The following table presents MIC values for several quinoline-3-carboxylic acid derivatives against various bacterial and fungal strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Norfloxacin | Enteric gram-negative bacteria | Potent activity | [4] |

| Ciprofloxacin | Pseudomonas aeruginosa | Potent activity | [4] |

| Ofloxacin | Gram-positive bacteria | Potent activity | [4] |

| Compound 2 | Bacillus cereus, Staphylococcus spp., Pseudomonas spp., Escherichia coli | 3.12 - 50 | [5] |

| Compound 6 | Bacillus cereus, Staphylococcus spp., Pseudomonas spp., Escherichia coli | 3.12 - 50 | [5] |

| Compound 6 | A. flavus, A. niger, F. oxysporum, C. albicans | Potentially active | [5] |

| Compound 4d, 4i, 4k, 4l, 4m | Candida albicans (ATCC 24433) | 1.95 | [6] |

| Ketoconazole (Reference) | Candida glabrata (ATCC 90030) | 0.24 | [6] |

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

The primary mechanism of antibacterial action for quinolones is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[7] These enzymes are essential for bacterial DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in the process of DNA cleavage, leading to double-strand DNA breaks and ultimately bacterial cell death.[7]

Anti-inflammatory Activity

Several quinoline-3-carboxylic acid derivatives have exhibited significant anti-inflammatory properties.[2][8] This activity is particularly relevant for the development of novel treatments for inflammatory diseases.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory effects of these compounds have been assessed by measuring their ability to inhibit the production of inflammatory mediators in cell-based assays.

| Compound/Derivative | Assay System | IC50 | Reference |

| Quinoline-3-carboxylic acid | LPS-induced inflammation in RAW264.7 macrophages | Appreciable anti-inflammatory affinity | [2][8] |

| Quinoline-4-carboxylic acid | LPS-induced inflammation in RAW264.7 macrophages | Appreciable anti-inflammatory affinity | [2][8] |

| CL 306 ,293 | Delayed type hypersensitivity in dogs | 0.25 mg/kg (daily oral dose) | [9] |

Mechanism of Action: Modulation of Inflammatory Pathways

The anti-inflammatory effects of quinoline derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. In macrophages, lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, triggers a signaling cascade through Toll-like receptor 4 (TLR4), leading to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines. Quinoline derivatives can interfere with this pathway at various points.

Antiviral Activity

Recent studies have highlighted the potential of quinoline-3-carboxylic acid derivatives as antiviral agents, with activity reported against a variety of viruses.

Quantitative Antiviral Activity Data

The antiviral efficacy is often expressed as the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half-maximal response.

| Compound/Derivative | Virus | EC50 (µM) | Reference |

| 4-quinoline carboxylic acid derivative (C12) | Vesicular Stomatitis Virus (VSV) | 0.11 | [10] |

| 4-quinoline carboxylic acid derivative (C13) | Vesicular Stomatitis Virus (VSV) | 3.10 | [10] |

| 4-quinoline carboxylic acid derivative (C16) | Vesicular Stomatitis Virus (VSV) | 1.98 | [10] |

| 4-quinoline carboxylic acid derivative (C44) | Vesicular Stomatitis Virus (VSV) | 0.0019 | [10] |

| 4-quinoline carboxylic acid derivative (C44) | Influenza A (WSN) | 0.041 | [10] |

| 8-hydroxyquinoline derivative (iso-Bu substituted) | Dengue virus serotype 2 (DENV2) | 0.49 | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of quinoline-3-carboxylic acid derivatives.

Sulforhodamine B (SRB) Assay for Anticancer Activity

This colorimetric assay is used to determine cytotoxicity and cell proliferation.

Workflow:

Protocol:

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Add serial dilutions of the quinoline-3-carboxylic acid derivatives to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Staining: Wash the plates five times with deionized water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the optical density (OD) at approximately 515 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the vehicle control.

Agar Dilution Method for Antibacterial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

Workflow:

Protocol:

-

Compound Dilution: Prepare a series of twofold dilutions of the quinoline-3-carboxylic acid derivative in a suitable solvent.

-

Agar Plate Preparation: Add a defined volume of each compound dilution to molten Mueller-Hinton agar (or another appropriate agar medium) to achieve the desired final concentrations. Pour the agar into sterile Petri dishes and allow them to solidify. A control plate with no compound should also be prepared.

-

Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Inoculation: Using a multipoint inoculator or a calibrated loop, spot a small, defined volume of the bacterial inoculum onto the surface of each agar plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Conclusion

The quinoline-3-carboxylic acid scaffold represents a highly versatile and promising platform for the discovery and development of new therapeutic agents. The derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral effects. The continued exploration of this chemical space, guided by a deeper understanding of their mechanisms of action and structure-activity relationships, holds significant promise for addressing unmet medical needs across various disease areas. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this exciting field.

References

- 1. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Comparative antibacterial activity of new quinolone-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

In Silico Prediction of Biological Targets for 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid: A Technical Guide

Abstract: The discovery and validation of drug targets are pivotal stages in the drug development pipeline. For novel or uncharacterized small molecules, computational, or in silico, methods provide a rapid and cost-effective strategy to predict potential biological targets, thereby guiding further experimental validation. This technical guide outlines a comprehensive in silico workflow for the target identification of 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid, a compound belonging to the quinolone class of molecules known for a wide spectrum of biological activities. This document is intended for researchers, scientists, and drug development professionals, providing detailed methodologies for ligand- and structure-based virtual screening, summarizing potential quantitative outcomes in structured tables, and visualizing relevant biological pathways.

Introduction

This compound is a member of the 4-quinolone-3-carboxylic acid scaffold, a privileged structure in medicinal chemistry.[1][2] Derivatives of this core structure have been associated with a multitude of pharmacological effects, including antibacterial, anticancer, and anti-inflammatory activities.[3] Specifically, quinoline derivatives have been identified as inhibitors of critical cancer-related targets such as topoisomerases and various protein kinases.[4][5][6] The process of identifying the specific molecular targets of a given derivative is crucial for understanding its mechanism of action, predicting potential therapeutic applications, and identifying possible off-target effects.

This guide presents a systematic in silico approach to hypothesize the biological targets of this compound. The workflow integrates several computational techniques, from broad, ligand-based similarity searches to more focused, structure-based docking simulations.

Predicted Target Classes and Bioactivity Data

Based on the extensive literature on quinoline and quinolone derivatives, the primary predicted target classes for this compound include protein kinases and DNA topoisomerases. The following tables summarize representative bioactivity data (IC50 values) for structurally related compounds against these target classes. This data serves as a benchmark for the anticipated potency of the query molecule.

Table 1: Inhibitory Activity of Quinolone Derivatives against Protein Kinases

| Compound Class | Specific Target | IC50 (nM) | Reference Compound(s) |

| Quinoline/Quinazoline | c-Met | 2 - 64 | Cabozantinib, Foretinib |

| Quinoline/Quinazoline | EGFR (wild-type) | 0.8 - 64.8 | Gefitinib, Erlotinib |

| Quinoline/Quinazoline | EGFR (mutant) | 2.7 - 305.4 | Osimertinib, Afatinib |

| Quinoline/Quinazoline | VEGFR-2 | 3.2 - 40 | Sorafenib, Sunitinib |

| Quinoline/Quinazoline | PI3Kα | 0.9 - 100+ (µM) | ZSTK474 |

| Quinoline | mTOR | 66 - 1400 | - |

Data compiled from multiple sources, including references[4][7][8][9][10][11][12][13][14][15][16][17][18]. IC50 values represent a range found for various derivatives within the specified class.

Table 2: Inhibitory Activity of Quinolone Derivatives against DNA Topoisomerases

| Compound Class | Specific Target | IC50 (µM) | Reference Compound(s) |

| Pyrazolo[4,3-f]quinoline | Topoisomerase IIα | < 8 (GI50) | Etoposide |

| Indolizinoquinoline | Topoisomerase I | < 10 | Camptothecin |

| Quinoline Alkaloids | Topoisomerase I/II | 0.54 - 18 | Camptothecin, Etoposide |

Data compiled from multiple sources, including references[5][19][20].

In Silico Target Prediction: Methodologies and Protocols

A multi-faceted in silico approach is proposed to generate a high-confidence list of potential targets for this compound. The overall workflow is depicted below.

Caption: General workflow for in silico target prediction.

Ligand-Based Approaches

These methods rely on the principle that structurally similar molecules are likely to have similar biological activities.

Protocol:

-

Input Preparation: Obtain the 2D structure of this compound in SMILES (Simplified Molecular Input Line Entry System) format.

-

Database Selection: Choose public bioactivity databases such as ChEMBL, PubChem, and DrugBank. These databases contain information on millions of compounds and their experimentally determined biological activities.[8]

-

Search Execution: Using the SMILES string as a query, perform a Tanimoto similarity search against the selected databases. Set a similarity threshold (e.g., >0.85 on a scale of 0 to 1) to retrieve structurally analogous compounds.

-

Data Curation: Collect the retrieved compounds and their associated target information and bioactivity data (e.g., IC50, Ki, EC50).

-

Target Hypothesis: Compile a list of protein targets that are frequently modulated by the retrieved set of structurally similar compounds. These represent the initial, broad hypotheses for the query molecule's targets.

Protocol:

-

Active Ligand Set Compilation: From the similarity search or literature, gather a set of at least 5-10 diverse compounds known to be active against a specific target of interest (e.g., EGFR).

-

Model Generation: Utilize software such as Discovery Studio, LigandScout, or MOE. Align the active compounds and identify common chemical features essential for bioactivity. These features include hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. A 3D arrangement of these features constitutes the pharmacophore model.[21][22]

-

Model Validation: Validate the generated pharmacophore model using a test set containing known active and inactive (decoy) molecules. A robust model should successfully identify the actives while rejecting the inactives.

-

Virtual Screening: Screen a large compound library (e.g., ZINC database) or specifically the query molecule, this compound, against the validated pharmacophore model to assess its fit. A good fit suggests a high probability of interaction with the target.

Structure-Based Approaches

These methods require the 3D structure of the potential protein targets and predict the binding of the small molecule to them.

Reverse (or inverse) docking flips the conventional paradigm by docking a single ligand of interest into the binding sites of a large collection of protein structures.[16][23]

Protocol:

-

Ligand Preparation: Generate a low-energy 3D conformation of this compound. Assign appropriate atom types and partial charges using a molecular mechanics force field (e.g., MMFF94).

-

Target Database Preparation: Compile a library of 3D protein structures. A common source is the Protein Data Bank (PDB). This library should ideally contain representative structures of the major target classes (kinases, GPCRs, nuclear receptors, etc.). Pre-process the structures by removing water molecules, adding hydrogen atoms, and defining the binding site based on co-crystallized ligands or pocket detection algorithms.

-

Docking Simulation: Employ docking software (e.g., AutoDock, Glide, GOLD) to systematically place and score the conformation of the query molecule within the binding site of each protein in the target library.[23] The scoring function estimates the binding affinity (e.g., in kcal/mol).

-

Hit List Generation: Rank the protein targets based on their docking scores. Proteins with the most favorable (i.e., lowest) binding energy scores are considered the most probable targets.

-

Post-Docking Analysis: Visually inspect the binding poses of the top-ranked hits to ensure that the predicted interactions (e.g., hydrogen bonds, hydrophobic contacts) are chemically sensible.

Signaling Pathway Visualization

Once high-confidence targets are identified (e.g., EGFR, c-Met, VEGFR, PI3K), it is crucial to understand their roles in cellular signaling. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling cascades associated with these potential targets.

Caption: Simplified EGFR Signaling Pathway.[9][24]

Caption: Simplified VEGF Signaling Pathway.[25][26]

Caption: Simplified c-Met and PI3K/Akt/mTOR Signaling Pathways.[4][27]

Conclusion and Future Directions

The in silico methodologies outlined in this guide provide a robust framework for generating experimentally testable hypotheses regarding the biological targets of this compound. By combining ligand- and structure-based approaches, researchers can build a comprehensive target profile, prioritizing candidates such as EGFR, VEGFR, c-Met, PI3K, and topoisomerases for further investigation. The subsequent steps would involve in vitro validation of the top-ranked predictions through enzymatic assays and cell-based functional assays to confirm the compound's activity and mechanism of action. This integrated approach accelerates the drug discovery process, enabling a more efficient allocation of resources toward the most promising therapeutic avenues.

References

- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 2. The 4-Quinolone-3-Carboxylic Acid Motif as a Multivalent Scaffold...: Ingenta Connect [ingentaconnect.com]

- 3. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. | BioWorld [bioworld.com]

- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 12. selleckchem.com [selleckchem.com]

- 13. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Kinnate Biopharma divulges new c-Met inhibitors for cancer | BioWorld [bioworld.com]

- 17. researchgate.net [researchgate.net]

- 18. Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Inhibition of DNA topoisomerases I and II of compounds from Reynoutria japonica [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. acs.figshare.com [acs.figshare.com]

- 26. Table 5, IC50 values (nM) against Clk and Dyrk kinases for quinazoline and pyrimidine chemotypes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-7-methoxyquinoline-3-carboxylic acid is a member of the quinolone family, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive overview of the available information on this compound, focusing on its discovery and history, physicochemical properties, a detailed examination of its probable synthetic route via the Gould-Jacobs reaction, and a discussion of the known biological significance of the broader 4-hydroxyquinoline-3-carboxylic acid scaffold. While specific biological data for this particular derivative is not extensively available in the public domain, this guide serves as a foundational resource for researchers interested in its synthesis and potential applications.

Introduction

Quinolone derivatives have long been a cornerstone of pharmaceutical research and development, with applications ranging from antibacterial to anticancer agents. The 4-hydroxyquinoline-3-carboxylic acid moiety, in particular, is a key pharmacophore found in numerous bioactive molecules. This document focuses on a specific derivative, this compound, providing a detailed account of its chemical nature and synthetic methodology.

Discovery and History

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1, with data compiled from comprehensive chemical databases.[3]

| Property | Value |

| Molecular Formula | C₁₁H₉NO₄ |

| Molecular Weight | 219.19 g/mol |

| CAS Number | 28027-17-0 |

| IUPAC Name | 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |

| Appearance | Solid (predicted) |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Not reported |

Table 1: Physicochemical properties of this compound.

Synthesis

The most probable and widely accepted method for the synthesis of this compound is the Gould-Jacobs reaction .[1][2] This multi-step process is a reliable method for the preparation of 4-hydroxyquinoline derivatives.

Gould-Jacobs Reaction Pathway

The synthesis proceeds through three main stages: condensation, thermal cyclization, and saponification.

Caption: General pathway for the Gould-Jacobs synthesis of this compound.

Detailed Experimental Protocol (Probable Method)

While a specific protocol for this exact molecule is not detailed in the literature, the following is a generalized experimental procedure based on the well-established Gould-Jacobs reaction.

Step 1: Condensation of m-Anisidine and Diethyl Ethoxymethylenemalonate (DEEM)

-

In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, combine equimolar amounts of m-anisidine and diethyl ethoxymethylenemalonate.

-

Heat the mixture with stirring at 110-120 °C for 1-2 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. The intermediate, diethyl (3-methoxyanilino)methylenemalonate, may crystallize upon cooling or can be used directly in the next step.

Step 2: Thermal Cyclization

-

Dissolve the crude intermediate from Step 1 in a high-boiling point solvent, such as diphenyl ether.

-

Heat the solution to reflux (approximately 250-260 °C) for 30-60 minutes.

-

The cyclized product, ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate, will precipitate out of the solution upon cooling.

-

The precipitate can be collected by filtration and washed with a non-polar solvent like hexane to remove the diphenyl ether.

Step 3: Saponification

-

Suspend the collected ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).

-

Heat the mixture to reflux until the ester is completely hydrolyzed (monitor by TLC).

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3.

-

The final product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Caption: A generalized experimental workflow for the synthesis of this compound.

Biological Activity and Potential Applications

Specific quantitative biological data for this compound, such as IC₅₀ or Kᵢ values, are not available in the public scientific literature. However, the 4-quinolone-3-carboxylic acid scaffold is a well-known pharmacophore with a broad range of biological activities.

Derivatives of 4-quinolone-3-carboxylic acid have been extensively investigated and developed as:

-

Antibacterial Agents: This is the most prominent application, with the fluoroquinolones being a major class of antibiotics. They primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV.

-

Anticancer Agents: Certain quinolone derivatives have shown promise as anticancer agents through various mechanisms, including the inhibition of topoisomerases and receptor tyrosine kinases.

-

Antiviral Agents: Some quinolones have been explored for their antiviral activities, particularly against HIV.

-

Enzyme Inhibitors: The quinolone scaffold has been utilized to design inhibitors for a variety of enzymes, including kinases and integrases.

Given the established biological importance of this chemical class, this compound represents a valuable scaffold for further chemical modification and biological evaluation in drug discovery programs. The methoxy group at the 7-position can influence the pharmacokinetic and pharmacodynamic properties of the molecule.

Conclusion

This compound is a quinolone derivative with a well-defined chemical structure and a probable synthetic route via the Gould-Jacobs reaction. While specific details of its discovery and a comprehensive biological profile are yet to be published, its structural similarity to a wide range of biologically active compounds makes it a molecule of interest for medicinal chemists and drug discovery professionals. This guide provides a solid foundation for researchers wishing to synthesize and explore the potential therapeutic applications of this compound and its derivatives. Further research is warranted to fully elucidate its biological activities and potential as a lead compound in various disease areas.

References

Methodological & Application

Experimental Protocol for the Gould-Jacobs Synthesis of 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid, a valuable scaffold in medicinal chemistry, via the Gould-Jacobs reaction. This multi-step synthesis is a classic method for the preparation of 4-hydroxyquinoline derivatives.[1][2][3]

I. Reaction Overview

The Gould-Jacobs synthesis of this compound is a three-step process:

-

Condensation: Reaction of m-anisidine with diethyl ethoxymethylenemalonate (DEEM) to form the intermediate, diethyl 2-((3-methoxyphenyl)amino)methylenemalonate.

-

Thermal Cyclization: Intramolecular cyclization of the intermediate at high temperature to yield ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate.

-

Hydrolysis: Saponification of the ethyl ester to the final carboxylic acid product.

II. Experimental Protocol

Step 1: Synthesis of Diethyl 2-((3-methoxyphenyl)amino)methylenemalonate (Intermediate 1)

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| m-Anisidine | 123.15 | 12.3 g | 0.1 |

| Diethyl ethoxymethylenemalonate (DEEM) | 216.23 | 21.6 g | 0.1 |

| Ethanol | 46.07 | 100 mL | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 12.3 g (0.1 mol) of m-anisidine in 100 mL of ethanol.

-

To this solution, add 21.6 g (0.1 mol) of diethyl ethoxymethylenemalonate (DEEM).

-

Heat the reaction mixture to reflux and maintain for 2 hours.

-

After 2 hours, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator. The resulting oil is the crude diethyl 2-((3-methoxyphenyl)amino)methylenemalonate and is used in the next step without further purification.

Step 2: Synthesis of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate (Intermediate 2)

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| Diethyl 2-((3-methoxyphenyl)amino)methylenemalonate (from Step 1) | 309.33 | ~0.1 | ~0.1 |

| Diphenyl ether | 170.21 | 150 mL | - |

Procedure:

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a condenser, heat 150 mL of diphenyl ether to 250 °C.

-

Slowly add the crude diethyl 2-((3-methoxyphenyl)amino)methylenemalonate from Step 1 to the hot diphenyl ether with vigorous stirring.

-

Maintain the reaction temperature at 250-260 °C for 30 minutes.

-

Allow the reaction mixture to cool to below 100 °C and then add 200 mL of petroleum ether to precipitate the product.

-

Collect the precipitate by vacuum filtration and wash with petroleum ether to remove the diphenyl ether.

-

Recrystallize the crude product from ethanol to obtain pure ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate as a solid.

Characterization Data for Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate:

| Property | Value |

| Molecular Formula | C₁₃H₁₃NO₄ |

| Molecular Weight | 247.25 g/mol |

| Melting Point | 275 °C |

Step 3: Synthesis of this compound (Final Product)

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate (from Step 2) | 247.25 | 24.7 g | 0.1 |

| Sodium hydroxide (NaOH) | 40.00 | 8.0 g | 0.2 |

| Water | 18.02 | 100 mL | - |

| Hydrochloric acid (HCl) | 36.46 | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask, suspend 24.7 g (0.1 mol) of ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate in 100 mL of a 2 M aqueous sodium hydroxide solution (8.0 g of NaOH in 100 mL of water).

-

Heat the mixture to reflux with stirring for 2 hours, during which the solid will dissolve.

-

After cooling the reaction mixture to room temperature, acidify to pH 2-3 with concentrated hydrochloric acid.

-

A precipitate will form. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry in a vacuum oven to yield the final product, this compound.

Characterization Data for this compound:

| Property | Value |

| Molecular Formula | C₁₁H₉NO₄ |

| Molecular Weight | 219.19 g/mol |

III. Experimental Workflow

Caption: Workflow for the Gould-Jacobs synthesis of this compound.

IV. Signaling Pathway (General Gould-Jacobs Reaction Mechanism)

Caption: General mechanism of the Gould-Jacobs reaction for 4-hydroxyquinoline synthesis.[1]

References

Application Notes and Protocols: Purification of 4-Hydroxy-7-methoxyquinoline-3-carboxylic Acid by Recrystallization

Introduction

4-Hydroxy-7-methoxyquinoline-3-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount for the successful development of downstream products and for ensuring the validity of biological and pharmacological studies. The Gould-Jacobs reaction, a common synthetic route to this class of compounds, can lead to the formation of several impurities, including unreacted starting materials and side-products from incomplete cyclization.[1][2] This application note provides a detailed protocol for the purification of this compound using recrystallization, a robust and scalable technique for removing such impurities.

Principle of Recrystallization

Recrystallization is a purification technique for solid compounds that relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[3] The ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.[4] Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures or insoluble even at high temperatures. By dissolving the crude material in a minimum amount of hot solvent and allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.[5]

Predicted Impurities

The primary synthesis of this compound often involves the Gould-Jacobs reaction or similar methodologies.[1][6][7] Potential impurities may include:

-

Unreacted Starting Materials: 3-methoxyaniline and diethyl ethoxymethylenemalonate.

-

Intermediate Products: Anilidomethylenemalonate intermediates that have not undergone cyclization.[2]

-

Side-Reaction Products: Byproducts from alternative cyclization pathways or degradation.

Experimental Protocol: Recrystallization of this compound

This protocol outlines the recrystallization of crude this compound using a mixed solvent system of ethanol and water. This system is often effective for polar organic molecules like aromatic carboxylic acids.[8] An alternative method utilizing Dimethylformamide (DMF) is also presented, which has been shown to be effective for other quinoline carboxylic acid derivatives.[9]

Materials and Equipment:

-

Crude this compound

-

Ethanol (95% or absolute)

-

Deionized water

-

Dimethylformamide (DMF) (for alternative protocol)

-

Erlenmeyer flasks

-

Heating mantle or hot plate with magnetic stirrer

-

Reflux condenser

-

Büchner funnel and flask

-

Filter paper

-

Ice bath

-

Drying oven or vacuum desiccator

Protocol 1: Ethanol/Water System

-

Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, add 10 mL of 95% ethanol. Heat the mixture to a gentle boil with stirring until the solid is completely dissolved.

-

Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

-

Addition of Anti-Solvent: To the hot ethanolic solution, add deionized water dropwise with continuous swirling. Continue adding water until a slight turbidity (cloudiness) persists. This indicates that the solution is saturated.

-

Redissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

-

Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4]

-

Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[10]

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of a cold ethanol/water mixture (e.g., 50:50) to remove any adhering mother liquor.[4]

-

Drying: Dry the purified crystals in a drying oven at 60-80°C or in a vacuum desiccator until a constant weight is achieved.

Alternative Protocol 2: Dimethylformamide (DMF)

-

Suspension and Heating: In an Erlenmeyer flask, suspend 1 gram of crude this compound in 1-2 mL of DMF.

-

Dissolution and Stirring: Heat the suspension with stirring to approximately 80-100°C for 1-2 hours.[9] The solid may not completely dissolve, but this process helps to dissolve impurities and anneal the crystalline structure of the desired product.

-

Cooling: Allow the suspension to cool slowly to room temperature.

-

Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of cold isopropanol or acetone.[9]

-

Drying: Dry the purified product as described in Protocol 1.

Data Presentation

The following table presents illustrative data for the purification of this compound by recrystallization. The values are representative of a typical purification process for an aromatic carboxylic acid and will vary depending on the initial purity of the crude material and the specific experimental conditions.

| Parameter | Before Recrystallization (Crude) | After Recrystallization (Purified) |

| Appearance | Light brown to off-white powder | White to pale yellow crystalline solid |

| Purity (by HPLC) | 92.5% | >99.0% |

| Melting Point | 265-270 °C (decomposition) | 275-278 °C (decomposition) |

| Recovery Yield | N/A | 75-85% |